molecular formula C23H18N2 B11566735 (4-Anilinophenyl)(2-naphthylmethylene)amine

(4-Anilinophenyl)(2-naphthylmethylene)amine

Cat. No.: B11566735
M. Wt: 322.4 g/mol
InChI Key: MLOKWEYJRZXPOH-UHFFFAOYSA-N
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Description

(1E)-N1-[(NAPHTHALEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthyl group and a phenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N1-[(NAPHTHALEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation reaction between naphthalen-2-ylmethanal and N4-phenylbenzene-1,4-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as column chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N1-[(NAPHTHALEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted aromatic compounds depending on the specific electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N1-[(NAPHTHALEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is used as a ligand in coordination chemistry

Biology and Medicine

The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for use in medicinal chemistry, particularly in the design of metal-based drugs.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (1E)-N1-[(NAPHTHALEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

(1E)-N1-[(NAPHTHALEN-2-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific structural features, which include both naphthyl and phenyl groups. This combination of aromatic systems provides distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

4-(naphthalen-2-ylmethylideneamino)-N-phenylaniline

InChI

InChI=1S/C23H18N2/c1-2-8-22(9-3-1)25-23-14-12-21(13-15-23)24-17-18-10-11-19-6-4-5-7-20(19)16-18/h1-17,25H

InChI Key

MLOKWEYJRZXPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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